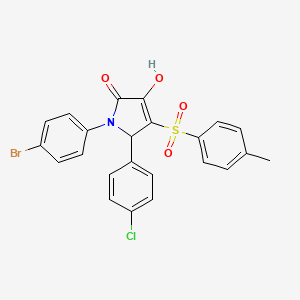

1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

Description

The compound 1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one belongs to the 2,5-dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse aryl and functional group substitutions. Its structure includes halogenated phenyl rings (4-bromo and 4-chloro), a hydroxyl group, and a sulfonyl moiety (4-methylbenzenesulfonyl), which collectively influence its physicochemical and biological properties . This article compares its structural, synthetic, and functional attributes with similar pyrrolone derivatives.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrClNO4S/c1-14-2-12-19(13-3-14)31(29,30)22-20(15-4-8-17(25)9-5-15)26(23(28)21(22)27)18-10-6-16(24)7-11-18/h2-13,20,27H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTGDIYSSKZJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes may include:

Aromatic substitution reactions: Introduction of bromine and chlorine atoms into the aromatic rings.

Sulfonylation: Addition of the sulfonyl group to the aromatic ring.

Cyclization: Formation of the pyrrol-2-one ring structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch reactors: For controlled reaction conditions and scalability.

Continuous flow reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the sulfonyl group to a sulfide.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a sulfide derivative.

Scientific Research Applications

1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Materials Science: Use in the synthesis of advanced materials with specific properties.

Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets and pathways. The compound may:

Bind to specific receptors: Modulating their activity.

Inhibit enzymes: Affecting metabolic pathways.

Interact with cellular components: Influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Key Analogs

Key Observations:

- Halogenation: Dual halogenation (Br/Cl) in the target compound may enhance metabolic stability compared to mono-halogenated analogs like those in .

- Sulfonyl vs.

- Heterocyclic Moieties : Thiophene () and thiadiazole () analogs exhibit distinct electronic profiles due to sulfur-containing rings, affecting binding interactions in biological systems.

Pharmacological and Physicochemical Properties

Computational and Spectroscopic Insights

- Electron Density Analysis : The sulfonyl group in the target compound likely creates a polarized electron density surface, as modeled using Multiwfn , contrasting with the delocalized π-systems of benzoyl analogs .

- Noncovalent Interactions: The hydroxyl and sulfonyl groups may engage in stronger hydrogen bonding than methyl or tert-butyl substituents, critical for protein-ligand interactions .

Biological Activity

1-(4-bromophenyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data from diverse research sources.

Synthesis

The compound can be synthesized through various methods, often involving multi-step reactions that incorporate different functional groups. One notable approach is the microwave-assisted synthesis which enhances yield and reduces reaction time. The synthesis typically involves:

- Starting materials : 4-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-methylbenzenesulfonyl chloride.

- Reagents : Base catalysts and solvents like DMSO or ethanol.

- Conditions : Microwave irradiation at controlled temperatures.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Methicillin-resistant S. aureus (MRSA) | 16 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results suggest that it possesses selective cytotoxicity, particularly against breast and lung cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 10 ± 2 | |

| A549 (Lung cancer) | 15 ± 3 | |

| HeLa (Cervical cancer) | >50 |

The biological activity of the compound is thought to be mediated through multiple mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.

- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways, leading to programmed cell death.

- Receptor Modulation : Some studies suggest potential interactions with dopamine receptors, providing a pathway for neuroprotective effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : A study found that analogs of this compound could protect dopaminergic neurons from degeneration in models of neurodegenerative diseases, indicating potential for treating conditions like Parkinson's disease .

- Anticancer Activity : In a preclinical trial involving breast cancer models, treatment with this compound resulted in significant tumor reduction compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.